REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([CH2:13][CH:14]=C)=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:16])[O:7]2.O=O>CCOC(C)=O>[CH3:1][C:2]1[C:3]2[CH:4]=[CH:5][C:6]([O:7][C:8]=2[C:9]2[CH:13]=[CH:14][O:12][C:10]=2[CH:11]=1)=[O:16]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until rapid absorption of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled until 1.1 times the stoichiometric amount
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
ADDITION
|
Details
|
85% H3PO4 (60 ml) added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was chilled
|
Type
|
ADDITION
|
Details
|
diluted with two volumes of water
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
From the dried (Na2SO4) organic phase the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on a silica gel column election with CHCl3 which
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |